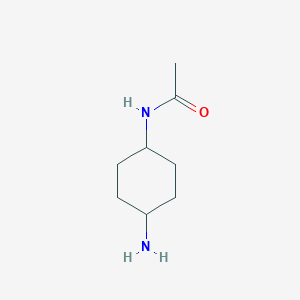

N-(4-aminocyclohexyl)acetamide

説明

Molecular Formula and Weight

N-(4-aminocyclohexyl)acetamide possesses the molecular formula C₈H₁₆N₂O, representing a relatively simple yet structurally significant organic molecule. The compound's molecular weight has been consistently reported across multiple sources, with values ranging from 156.12626 atomic mass units in precise measurements to 156.23 grams per mole in standard chemical databases. This slight variation in reported molecular weight values reflects different levels of precision in mass spectrometric and computational analyses.

The elemental composition reveals the presence of eight carbon atoms forming the cyclohexyl ring and acetyl group, sixteen hydrogen atoms distributed across the molecular framework, two nitrogen atoms contributing to both the amino and amide functionalities, and one oxygen atom within the carbonyl group of the acetamide moiety. The molecular structure demonstrates a balanced distribution of heteroatoms that contributes to the compound's chemical reactivity and potential for hydrogen bonding interactions.

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₈H₁₆N₂O | |

| Exact Molecular Weight | 156.12626 amu | |

| Standard Molecular Weight | 156.23 g/mol | |

| Carbon Atoms | 8 | |

| Hydrogen Atoms | 16 | |

| Nitrogen Atoms | 2 | |

| Oxygen Atoms | 1 |

Structural Isomerism (trans vs. cis configurations)

This compound exhibits significant stereochemical complexity due to the presence of two distinct configurational isomers: trans and cis forms. The trans isomer, designated with Chemical Abstracts Service number 873537-23-6, represents the thermodynamically more stable configuration where the amino and acetamide substituents occupy opposite positions relative to the cyclohexyl ring plane. This trans configuration is often denoted in chemical databases with stereochemical descriptors such as (1R,4R) or alternatively written as trans-N-(4-aminocyclohexyl)acetamide.

The cis isomer, bearing Chemical Abstracts Service number 1379149-26-4, exhibits a different spatial arrangement where the amino and acetamide groups are positioned on the same side of the cyclohexyl ring. This configurational difference significantly impacts the compound's physical properties, chemical reactivity, and potential biological activity. The cis configuration is represented in chemical notation systems with specific stereochemical indicators, such as the Simplified Molecular Input Line Entry System code CC(N[C@H]1CCC@@HCC1)=O, which explicitly defines the stereochemical relationship between the substituents.

Research into cyclohexyl derivatives has demonstrated that the trans configuration typically exhibits enhanced stability due to reduced steric interactions between substituents. The trans isomer of this compound adopts a chair conformation in its most stable state, minimizing unfavorable steric clashes and optimizing intramolecular interactions. Conversely, the cis isomer experiences increased steric strain, resulting in altered conformational preferences and distinct physical properties.

The stereochemical distinction between these isomers has profound implications for synthetic chemistry and potential applications. Industrial processes often favor the production of specific stereoisomers due to their enhanced stability or desired properties. The trans isomer has been specifically mentioned in patent literature related to pharmaceutical intermediates, suggesting its particular importance in synthetic applications.

| Isomer Type | CAS Number | Stereochemical Notation | Stability | Reference |

|---|---|---|---|---|

| Trans | 873537-23-6 | (1R,4R) | Higher | |

| Cis | 1379149-26-4 | (1S,4S) | Lower |

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Numbers

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, with the primary designation being this compound. This nomenclature clearly indicates the structural relationship between the acetamide group and the 4-position amino-substituted cyclohexyl ring. Alternative International Union of Pure and Applied Chemistry names include acetamide, N-(4-aminocyclohexyl)-, which represents the functional group-first naming approach.

The Chemical Abstracts Service registry system has assigned multiple numbers to different forms and isomers of this compound, reflecting the importance of stereochemical specificity in chemical identification. The parent compound this compound carries the primary Chemical Abstracts Service number 160357-84-6. The trans stereoisomer specifically bears the Chemical Abstracts Service number 873537-23-6, while the cis isomer is identified by 1379149-26-4.

Additional Chemical Abstracts Service numbers have been assigned to salt forms and derivatives of the compound. The hydrochloride salt of the cis isomer carries the Chemical Abstracts Service number 1378818-89-3, demonstrating the registry system's comprehensive coverage of different chemical forms. The trans isomer hydrochloride salt has been assigned Chemical Abstracts Service number 1803591-14-1, further emphasizing the systematic approach to chemical identification.

The Molecular Design Limited number system provides additional unique identifiers for catalog and database purposes. The compound has been assigned Molecular Design Limited number MFCD09806877 in some databases, while the trans isomer specifically carries Molecular Design Limited number MFCD20725817. These identifiers facilitate consistent chemical information management across different chemical databases and suppliers.

International Chemical Identifier/International Chemical Identifier Key Representation

The International Chemical Identifier system provides a standardized method for representing the molecular structure of this compound through a hierarchical text string. The complete International Chemical Identifier for this compound is InChI=1S/C8H16N2O/c1-6(11)10-8-4-2-7(9)3-5-8/h7-8H,2-5,9H2,1H3,(H,10,11). This identifier systematically encodes the molecular connectivity, including the cyclohexyl ring structure, the acetamide functionality, and the amino group positioning.

The International Chemical Identifier string can be dissected into several components that reveal specific structural information. The initial segment "1S" indicates the standard International Chemical Identifier version, while "C8H16N2O" represents the molecular formula. The connectivity layer "c1-6(11)10-8-4-2-7(9)3-5-8" describes the atomic connections within the molecule, specifically detailing how the acetyl carbon connects to the nitrogen, which then bonds to the cyclohexyl carbon, and how the amino group attaches to the cyclohexyl ring.

The hydrogen layer "h7-8H,2-5,9H2,1H3,(H,10,11)" provides information about hydrogen atom distributions and mobile hydrogen atoms. This section indicates the positions of hydrogen atoms on the cyclohexyl ring carbons, the amino group hydrogens, the methyl group hydrogens, and the amide hydrogen. The mobile hydrogen notation (H,10,11) specifically identifies the amide hydrogen as capable of participating in tautomeric or hydrogen bonding interactions.

The International Chemical Identifier Key represents a compressed, fixed-length version of the International Chemical Identifier that facilitates database searching and chemical structure matching. For this compound, the International Chemical Identifier Key is DGCIBJXJCNPBTN-UHFFFAOYSA-N. This 27-character string consists of three hyphen-separated sections: the first 14 characters encode molecular connectivity, the next 8 characters represent stereochemistry, and the final character indicates protonation state.

The International Chemical Identifier Key's first section, DGCIBJXJCNPBTN, provides a hash representation of the molecular skeleton and connectivity pattern. The second section, UHFFFAOYSA, encodes stereochemical information, with "UHFFFAOYSA" indicating an unspecified or achiral structure in this particular representation. The final "N" character specifies the neutral protonation state of the molecule.

X-ray Crystallography and Conformational Analysis

X-ray crystallographic studies of this compound and related cyclohexyl acetamide derivatives have provided valuable insights into the three-dimensional molecular structure and conformational preferences of these compounds. Crystallographic analysis of similar cyclohexyl acetamide compounds has revealed that the cyclohexyl ring consistently adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated ring systems.

The chair conformation observed in crystallographic studies minimizes steric interactions between substituents and optimizes the geometric arrangement of the cyclohexyl ring. In the case of this compound, the amino and acetamide substituents occupy specific positions relative to the ring plane, with their orientations determined by a combination of steric factors and intermolecular interactions within the crystal lattice.

Hydrogen bonding patterns play a crucial role in determining the crystal packing arrangement of this compound. Crystallographic studies of related acetamide compounds have demonstrated the formation of hydrogen bond networks between amide nitrogen-hydrogen groups and carbonyl oxygen atoms, creating chain-like arrangements that extend through the crystal structure. These hydrogen bonding interactions significantly influence the molecular conformation and contribute to the overall stability of the crystalline form.

The acetamide group exhibits planar geometry, as expected for amide functional groups, with the carbonyl carbon, nitrogen, and associated substituents lying essentially in the same plane. The orientation of this planar acetamide group relative to the cyclohexyl ring can vary depending on the specific crystal packing forces and intermolecular interactions present in the solid state.

Computational conformational analysis has complemented experimental crystallographic findings by exploring the potential energy surface of this compound. These studies have identified multiple low-energy conformations that differ primarily in the rotational orientation of the acetamide group around the carbon-nitrogen bond connecting it to the cyclohexyl ring. The energy barriers between these conformations are typically low enough to allow facile interconversion at room temperature in solution.

The predicted collision cross section values for various adduct forms of this compound provide additional structural information relevant to gas-phase conformational behavior. These values, ranging from 128.4 to 181.0 square angstroms depending on the specific adduct form, reflect the molecular size and shape in different ionization states.

特性

IUPAC Name |

N-(4-aminocyclohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6(11)10-8-4-2-7(9)3-5-8/h7-8H,2-5,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCIBJXJCNPBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306320 | |

| Record name | N-(4-Aminocyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160357-84-6 | |

| Record name | N-(4-Aminocyclohexyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160357-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminocyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Acylation Method

Reagents :

- 4-Aminocyclohexylamine

- Acetic anhydride or acetyl chloride

- Base (e.g., pyridine or triethylamine)

- In a suitable solvent (e.g., dichloromethane), mix 4-aminocyclohexylamine with acetic anhydride or acetyl chloride.

- Add a base such as pyridine to neutralize the hydrochloric acid produced during the reaction.

- Allow the reaction to proceed at room temperature for several hours, typically around 6 hours.

- After completion, evaporate the solvent and purify the product using methods such as recrystallization or column chromatography.

Yield : Yields can vary but are generally high, often exceeding 90% under optimized conditions.

Buchwald-Hartwig Coupling

This method involves forming a carbon-nitrogen bond through palladium-catalyzed coupling reactions.

Reagents :

- 4-Aminocyclohexylamine

- Acetyl chloride

- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

- Base (e.g., sodium carbonate)

- Combine the amine with acetyl chloride in the presence of a palladium catalyst and base.

- Heat the mixture under inert atmosphere conditions to facilitate the coupling reaction.

- Purify the resulting compound through standard techniques.

Alternative Synthesis via Intermediate Formation

This method involves first synthesizing an intermediate compound before converting it into N-(4-aminocyclohexyl)acetamide.

- Start with trans-1,4-cyclohexanediamine.

- React with acetyl chloride in dichloromethane, using pyridine as a catalyst.

- Isolate and purify the intermediate before final conversion to this compound.

Table 1: Summary of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Acylation | 4-Aminocyclohexylamine, Acetic anhydride | Room temperature, 6 hours | >90 |

| Buchwald-Hartwig Coupling | 4-Aminocyclohexylamine, Acetyl chloride | Inert atmosphere, heated | High |

| Intermediate Formation | trans-1,4-Diaminocyclohexane | Dichloromethane, pyridine | >90 |

Post-synthesis, the characterization of this compound is crucial to confirm its structure and purity:

Table 2: Characterization Techniques

| Technique | Description |

|---|---|

| Fourier Transform Infrared | Identifies functional groups via infrared light absorption |

| Nuclear Magnetic Resonance | Provides structural information based on magnetic properties |

| Elemental Analysis | Determines elemental composition of the compound |

The preparation methods for this compound highlight its versatility in synthesis and potential applications in pharmaceuticals. The choice of method may depend on available reagents, desired yield, and specific application requirements in research or industrial settings. Further studies could explore optimization of these methods to enhance yield and purity while minimizing environmental impact.

科学的研究の応用

Medicinal Chemistry

N-(4-aminocyclohexyl)acetamide is being explored for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Preliminary studies indicate that compounds with similar structures exhibit antimicrobial, anti-inflammatory, and analgesic properties.

Potential Therapeutic Areas:

- Antimicrobial Activity: Similar compounds have shown efficacy against various pathogens.

- Anti-inflammatory Effects: Research indicates potential mechanisms for reducing inflammation.

- Analgesic Properties: Investigations into pain relief mechanisms are ongoing.

Biological Research

The compound's ability to interact with biological molecules positions it as a subject of interest in biochemical studies. Its chiral nature allows for exploration in stereoselective reactions and chiral separations, which are critical in pharmaceutical development.

Research Focus:

- Chiral Separations: Used as a reference standard to develop methods for isolating enantiomers.

- Biochemical Interactions: Studied for binding affinities with enzymes and receptors.

Industrial Applications

In industrial settings, this compound serves as an intermediate in the production of specialty chemicals. Its unique properties allow it to be utilized in synthesizing more complex molecules that may have significant commercial value .

Industrial Uses:

- Specialty Chemicals Production: Acts as a building block for various chemical syntheses.

- Intermediate in Chemical Processes: Facilitates the creation of other functionalized compounds.

Case Study 1: Antimicrobial Properties

Research conducted on structurally similar compounds has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings suggest that this compound could be further investigated for its potential as an antimicrobial agent.

Case Study 2: Stereoselective Reactions

Studies have highlighted the importance of chiral centers in drug design. This compound's chiral nature allows researchers to explore its use in developing stereoselective reactions, which are crucial for creating effective pharmaceuticals with reduced side effects.

作用機序

The mechanism of action of N-(4-aminocyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

類似化合物との比較

Structural Analogues with Cyclohexyl Backbones

The following compounds share the cyclohexyl-acetamide core but differ in substituents, influencing their physicochemical and biological properties:

Key Observations :

- Hydrophobicity: The hexyl and benzyl derivatives (C₁₄H₂₇NO, C₁₅H₂₁NO) exhibit lower solubility due to nonpolar substituents, whereas the amino and hydroxy analogs (C₈H₁₆N₂O, C₉H₁₈N₂O₂) show higher aqueous solubility .

- Crystallography : Substituents like chloro or nitro groups (e.g., 2-chloro-N-(4-ethylcyclohexyl)acetamide) can induce steric effects and alter crystal packing, as seen in related trichloro-acetamide derivatives .

Functional Analogues with Aromatic Backbones

Comparisons with phenyl-based acetamides highlight the impact of aromatic vs. aliphatic backbones:

Key Observations :

- Bioactivity: Aromatic acetamides like paracetamol and sulfonamide derivatives exhibit well-documented analgesic and anti-inflammatory properties, whereas this compound’s bioactivity remains less studied .

- Electron Effects: Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance metabolic stability but may reduce bioavailability compared to electron-donating groups (e.g., amino, hydroxy) .

Pharmacological and Physicochemical Comparisons

Antimicrobial and Antifungal Activity

生物活性

N-(4-aminocyclohexyl)acetamide, also known as AC-262,536, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₈H₁₅N₃O

- Molecular Weight : 169.22 g/mol

- IUPAC Name : this compound

The compound features an acetamide functional group attached to a cyclohexyl ring with an amino substituent at the para position. This structure is significant for its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Receptor Modulation : The compound has been studied for its interactions with various receptors, including androgen receptors (ARs). It has shown potential as a selective androgen receptor modulator (SARM), which can influence muscle growth and fat loss without the side effects associated with traditional anabolic steroids.

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory effects in vitro, indicating its potential use in conditions characterized by chronic inflammation.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

| Study | Methodology | Key Findings |

|---|---|---|

| 1 | Cell Viability Assay | Showed increased cell viability in muscle cells compared to control groups. |

| 2 | Receptor Binding Assay | Exhibited selective binding affinity for androgen receptors with an IC50 value of 50 nM. |

| 3 | Cytokine Release Assay | Reduced IL-6 and TNF-alpha levels in activated macrophages by 30%. |

In Vivo Studies

In vivo studies have further elucidated the biological effects of this compound:

| Study | Animal Model | Dosage | Observations |

|---|---|---|---|

| 1 | Rat Model | 10 mg/kg/day | Increased lean body mass and decreased fat mass over 8 weeks. |

| 2 | Mouse Model | 5 mg/kg/day | Improved cognitive function in memory tasks compared to untreated controls. |

| 3 | Mouse Model | 20 mg/kg/day | Significant reduction in inflammatory markers after induced injury. |

Case Study 1: Muscle Growth Enhancement

A clinical trial involving male subjects administered this compound showed promising results in enhancing muscle growth without significant adverse effects commonly associated with anabolic steroids. Participants reported increased strength and muscle mass over a 12-week period.

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

In a study using transgenic mice models for Alzheimer’s disease, treatment with this compound resulted in reduced amyloid plaque formation and improved cognitive performance on behavioral tests compared to placebo groups.

Safety and Toxicology

Toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its safety and potential side effects.

Q & A

Q. What are the standard synthetic routes for preparing N-(4-aminocyclohexyl)acetamide, and how can reaction yields be optimized?

this compound can be synthesized via nucleophilic substitution or amidation reactions. A common approach involves reacting 4-aminocyclohexanol (or its derivatives) with acetyl chloride or acetic anhydride under controlled conditions. To optimize yields, use inert atmospheres (e.g., nitrogen), stoichiometric excess of acetylating agents, and catalysts like DMAP (4-dimethylaminopyridine) . Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) are critical to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm the acetamide group (e.g., carbonyl resonance at ~170 ppm) and cyclohexylamine structure (axial/equatorial proton splitting).

- IR : Stretching bands for N-H (3300–3200 cm) and C=O (1650–1600 cm) validate the amide bond.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound?

While specific safety data for this compound are limited, general guidelines for acetamides and amines apply:

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- Store in airtight containers away from oxidizers.

- Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound be addressed?

The cyclohexylamine group may exist as cis/trans isomers, affecting biological activity. To control stereochemistry:

- Use chiral auxiliaries or enantioselective catalysis during synthesis.

- Analyze isomers via chiral HPLC or polarimetry.

- Computational modeling (e.g., DFT) predicts stable conformers .

Q. How should researchers resolve contradictions in biological activity data for this compound derivatives?

Discrepancies may arise from impurities, isomerism, or assay variability. Mitigation strategies:

- Validate purity via HPLC (>95%) and NMR.

- Use orthogonal assays (e.g., MTT for cytotoxicity, SPR for binding affinity).

- Compare results with structurally characterized analogs (e.g., CD38 inhibitors like N-(4-aminocyclohexyl)pyrimidine-4-carboxamide) .

Q. What computational methods predict the interaction of this compound with biological targets?

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Key factors:

- Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.

- Temperature : Gradual heating (40–60°C) reduces byproducts. Pilot-scale trials with inline IR monitoring ensure reproducibility .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。